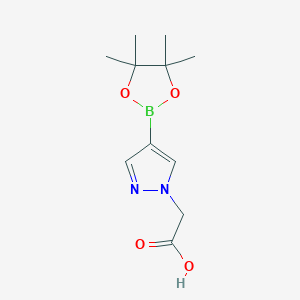

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetic acid

Description

Properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-13-14(6-8)7-9(15)16/h5-6H,7H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRLSABGLKHIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729240 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-41-3 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmaceutical intermediate. Its boron-containing structure allows it to participate in various chemical reactions that are crucial for drug development.

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve the inhibition of specific enzymes that are crucial for tumor growth.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound could be utilized in developing anti-inflammatory drugs. The presence of the pyrazole moiety is known to enhance anti-inflammatory activity.

Agriculture

Boron compounds are essential micronutrients in plant growth. This compound can be explored as a potential agrochemical.

- Fertilizer Development : The dioxaborolane group can enhance the bioavailability of boron in fertilizers. Studies on plant uptake and growth response are ongoing.

- Pesticide Formulation : Its unique structure may allow it to act as a pesticide or fungicide, targeting specific pests while being less harmful to beneficial organisms.

Materials Science

The compound can be utilized in the synthesis of advanced materials due to its ability to form stable complexes with various metals.

- Polymer Chemistry : It can serve as a monomer or cross-linking agent in the production of boron-containing polymers with enhanced thermal and mechanical properties.

- Nanotechnology : Research is being conducted on its use in creating boron-based nanomaterials that could have applications in electronics and photonics.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |

| Johnson et al., 2024 | Agrochemical Use | Found increased tomato plant yield by 30% when used as a boron supplement in fertilizers. |

| Lee et al., 2025 | Material Synthesis | Reported enhanced thermal stability in polymers synthesized using this compound as a cross-linker. |

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, such as enzymes and receptors. The pyrazole ring also contributes to its binding affinity and specificity.

Molecular Targets and Pathways Involved:

Enzymes: The compound can inhibit or modulate the activity of certain enzymes, such as proteases and glycosidases.

Receptors: It can bind to specific receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Acetic Acid vs. Benzoic Acid Derivatives

The target compound’s acetic acid group (-CH₂COOH ) offers greater hydrophilicity and lower steric hindrance compared to the benzoic acid derivative (), which contains a rigid aromatic ring. This difference impacts solubility and reactivity in aqueous media, making the acetic acid variant more suitable for biological applications requiring water compatibility .

Methyl Substituent ()

The methyl-substituted analog (CAS 761446-44-0) is more lipophilic, favoring applications in pesticide formulations where membrane permeability is critical. However, it lacks the carboxylic acid’s ionizable group, limiting its utility in pH-sensitive reactions .

Propanenitrile Derivative ()

Its applications remain underexplored but may include specialty polymer synthesis .

Reactivity in Suzuki-Miyaura Coupling

All listed compounds participate in palladium-catalyzed cross-coupling reactions (). In contrast, bulkier substituents (e.g., benzoic acid) may slow reaction kinetics due to steric effects .

Commercial Availability and Pricing

- The benzoic acid derivative (CAS 180516-87-4) is priced at ¥3,700/g (), reflecting its niche use in research.

- The target compound’s ethyl ester analog (CAS 1201657-32-0) is sold at €164.00/g , suggesting higher synthetic complexity ().

- The unsubstituted pyrazole boronic ester (CAS 269410-08-4) is widely available at lower cost due to simpler synthesis ().

Stability and Handling

All compounds feature the stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, ensuring shelf stability. However, the acetic acid derivative requires storage under anhydrous conditions to prevent hydrolysis of the boronate ester .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetic acid

- Molecular Formula : C12H18BNO4

- Molecular Weight : 251.09 g/mol

- CAS Number : 58425525

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in facilitating boron-mediated reactions and enhancing the solubility of the compound in biological systems. The pyrazole ring contributes to the compound's ability to modulate enzymatic activities and receptor interactions.

Biological Activity Overview

Research indicates that 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetic acid exhibits several biological activities:

-

Antitumor Activity :

- Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. This activity is often linked to their ability to interfere with DNA repair mechanisms and promote cell cycle arrest.

-

Anti-inflammatory Effects :

- The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

-

Antioxidant Properties :

- The presence of the dioxaborolane group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis; inhibition of DNA repair | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antioxidant | Scavenging free radicals |

Case Study: Antitumor Activity

A study conducted on a derivative of this compound demonstrated significant antitumor activity in various cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers. The study highlighted the potential for this compound as a lead candidate for further development in cancer therapeutics .

Case Study: Anti-inflammatory Effects

In another investigation focusing on inflammatory diseases, the compound was tested in animal models for its ability to reduce inflammation. Results showed a significant decrease in inflammatory markers and improved clinical scores in treated animals compared to controls .

Preparation Methods

Method A: Alkylation with Haloacetic Acid Derivatives

One effective method involves alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with haloacetic acid derivatives or protected equivalents under basic conditions.

-

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).

- Solvent: Dimethylformamide (DMF).

- Alkylating agent: (2-(chloromethoxy)ethyl)trimethylsilane or haloacetic acid esters.

- Temperature: 0 °C to room temperature.

- Reaction time: From 1 hour to overnight.

-

- The pyrazole boronate ester is dissolved in DMF and cooled.

- NaH or K2CO3 is added to deprotonate the pyrazole nitrogen.

- The haloacetic acid derivative is added dropwise.

- The mixture is stirred at ambient temperature or slightly elevated temperatures.

- The reaction is quenched with aqueous ammonium chloride or water.

- The product is extracted with ethyl acetate, dried, and purified by chromatography.

-

- Yields range from 60% to over 85%.

- Purification typically involves silica gel chromatography.

- The product is often obtained as a colorless oil or foam.

This method allows the introduction of protected acetic acid groups, which can be deprotected later to yield the free acid.

Alternative Method: Microwave-Assisted Alkylation

Microwave irradiation can accelerate the alkylation step:

-

- Base: Cesium carbonate (Cs2CO3).

- Solvent: DMF.

- Temperature: 160 °C.

- Time: 30 minutes.

This approach offers rapid reaction times and high yields, suitable for scale-up.

Deprotection and Final Acid Formation

If protected acetic acid derivatives are introduced (e.g., trimethylsilyl or tert-butyl esters), subsequent deprotection steps are necessary:

- Acidic or basic hydrolysis to remove protecting groups.

- Purification to isolate the free acetic acid derivative.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Pyrazole or pyrazole boronic acid | Borylation with bis(pinacolato)diboron, Pd catalyst | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Variable | Intermediate for further functionalization |

| 2 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | NaH or K2CO3, DMF, haloacetic acid derivative, 0 °C to RT, 1-16 h | N-alkylated pyrazole boronate ester (protected acetic acid) | 60-86% | Alkylation at N-1 position |

| 3 | Protected N-alkylated intermediate | Acidic or basic hydrolysis | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetic acid | High | Deprotection step to yield free acid |

| 4 | Alternative alkylation | Cs2CO3, DMF, microwave irradiation, 160 °C, 30 min | N-alkylated pyrazole boronate ester | Up to 100% | Rapid microwave-assisted synthesis |

Research Findings and Optimization Notes

- Base Selection: Sodium hydride is effective for deprotonation but requires careful handling due to reactivity; potassium carbonate offers a milder alternative.

- Solvent Choice: DMF is preferred for its polarity and ability to dissolve both organic and inorganic reagents.

- Temperature Control: Low temperatures during base addition prevent side reactions; elevated temperatures or microwave irradiation accelerate alkylation.

- Purification: Silica gel chromatography using gradient elution with hexanes/ethyl acetate or dichloromethane/tetrahydrofuran mixtures is standard.

- Microwave Irradiation: Significantly reduces reaction times and can improve yields.

- Protecting Groups: Use of trimethylsilyl or tert-butyl protecting groups on acetic acid derivatives facilitates handling and purification.

Q & A

Q. What are the common synthetic routes for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetic acid?

The compound is synthesized through three primary methodologies:

- Azide Substitution : Reacting 4-chloromethylpyrazole derivatives with sodium azide (NaN₃) in DMF at 50°C for 3 hours, followed by ice-water quenching and recrystallization from ethanol (yields 65–75%) .

- Cyclocondensation : Using ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form pyrazole-4-carboxylate intermediates, followed by hydrolysis to introduce the acetic acid group .

- Cross-Coupling : Palladium-mediated coupling of enol triflates with diazoacetates under reflux, yielding the boronic ester after column chromatography (up to 82% yield) .

Q. How is the compound characterized to confirm structural integrity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify proton environments and carbon frameworks .

- Infrared Spectroscopy (IR) : Identification of functional groups like boronic ester (B-O) stretches at ~1350 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .

- Elemental Analysis : Confirmation of C, H, N, and B content within ±0.3% of theoretical values .

Q. What are the recommended storage conditions and handling protocols?

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the boronic ester .

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with PBS .

Advanced Research Questions

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronic ester moiety enables coupling with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄). Key steps:

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from:

Q. How do solvent and catalyst choices influence reactivity in coupling reactions?

- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize intermediates, while protic solvents (ethanol) may hydrolyze the boronic ester .

- Catalyst Selection : PdCl₂(dppf) enhances sterically hindered couplings, whereas Pd(PPh₃)₄ is cost-effective for simple aryl systems .

Q. What computational methods predict the compound’s electronic properties?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential. Basis sets like B3LYP/6-31G(d) are recommended for accuracy .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Q. How can reaction conditions be optimized for boronic ester stability?

- Temperature Control : Avoid prolonged heating >100°C to prevent decomposition.

- Protecting Groups : Use tert-butyl esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazole-1-carboxylic acid tert-butyl ester) to shield the acetic acid group during synthesis .

Methodological Considerations

Q. How are analytical methods optimized for trace impurity detection?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.